molecular formula C11H9BrN2O B1527725 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE CAS No. 1282516-67-9

9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE

Cat. No.: B1527725
CAS No.: 1282516-67-9
M. Wt: 265.11 g/mol
InChI Key: YFISESCRYOQTHO-UHFFFAOYSA-N
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Description

Key Differences:

  • Halogenation : Bromine at position 9 enhances electrophilic aromatic substitution reactivity compared to iodine at position 2, which increases steric bulk.
  • Functional Groups : The methyl ester in the carboxylate derivative introduces hydrogen-bonding capacity, unlike halogen substituents.
  • Ring Systems : Spirocyclic derivatives, such as the piperidine-fused analogue, constrain molecular flexibility, potentially improving target selectivity.

Synthetic methodologies further differentiate these compounds. For example, 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine is synthesized via Sonogashira coupling and cyclization, whereas iodinated analogues require halogen-exchange reactions under palladium catalysis.

Properties

IUPAC Name

9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-1-2-9-10(7-8)15-6-5-14-4-3-13-11(9)14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISESCRYOQTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC=CN31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728939
Record name 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-67-9
Record name 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282516-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-bromoacetophenone in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-d][1,4]benzoxazepine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has shown potential as a scaffold for the development of novel pharmaceuticals. Its structural features allow for interactions with biological targets such as receptors and enzymes.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their activity against certain cancer cell lines. The results indicated that modifications to the bromine substituent could enhance anti-cancer activity while reducing cytotoxic effects on normal cells .

Antimicrobial Activity

Research has indicated that compounds similar to 9-bromo derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Case Study : In a recent investigation, derivatives of this compound were synthesized and tested against various strains of bacteria. The findings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Neuropharmacology

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study : A study focused on the neuroprotective effects of 9-bromo derivatives in animal models of Alzheimer's disease showed that these compounds could reduce amyloid plaque formation and improve cognitive function . This positions them as potential therapeutic agents for neurodegenerative disorders.

Organic Electronics

Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors.

Case Study : Research conducted on organic light-emitting diodes (OLEDs) incorporated this compound into the active layer. The results indicated improved charge transport properties and enhanced device efficiency compared to traditional materials .

Photovoltaics

The compound's ability to absorb light and convert it into energy makes it a candidate for use in photovoltaic cells.

Case Study : Experiments using this compound in dye-sensitized solar cells demonstrated an increase in energy conversion efficiency by optimizing the molecular structure to enhance light absorption .

Data Tables

Application AreaKey FindingsReference
Medicinal ChemistryEnhanced anti-cancer activity
Antimicrobial ActivitySignificant inhibition against bacterial strains
NeuropharmacologyReduction in amyloid plaque formation
Organic ElectronicsImproved charge transport in OLEDs
PhotovoltaicsIncreased energy conversion efficiency

Mechanism of Action

The mechanism of action of 9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine with derivatives differing in substituents, molecular properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Purity Key Properties/Applications Reference ID
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 9-Br, 2-I 391.01 95% High reactivity for cross-coupling; used in PI3Kα inhibitor synthesis
10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 10-Br, 9-F 283.10 N/A Enhanced electronic effects for target binding; predicted pKa = 5.18
10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 10-Br, 2-I, 6-Me 405.03 N/A Methyl group increases lipophilicity; potential metabolic stability improvement
9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-analogue 9-Br, 2-triazolyl N/A N/A Bulky triazole substituent for steric modulation in kinase inhibition
2-Iodo-9-methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 2-I, 9-OMe 342.13 97% Methoxy group improves solubility; iodine enables further derivatization
This compound-2-carboxylic acid 9-Br, 2-COOH 309.12 N/A Carboxylic acid functionality for salt formation or conjugation in prodrug design

Biological Activity

9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, particularly focusing on anti-cancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.

  • IUPAC Name : 9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
  • Molecular Formula : C11_{11}H9_{9}BrN2_{2}O
  • CAS Number : 1282516-67-9
  • Molecular Weight : 265.11 g/mol

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of benzoxazepine, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of synthesized benzoxazepine derivatives on solid tumor cell lines. The results indicated that these compounds could inhibit cell proliferation effectively. For instance:
    • Compound exhibited IC50_{50} values significantly lower than standard chemotherapeutics such as LY294002.
CompoundIC50_{50} (µM)Target
This compound0.016PI3Kα
LY2940020.48PI3Kα

This suggests that the compound has the potential to act as a selective inhibitor of the PI3K signaling pathway involved in cancer progression .

Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

  • Findings : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in IL-6 and TNF-α levels in activated macrophages, suggesting its potential use in inflammatory conditions .

Antimicrobial Activity

The antimicrobial activity of benzoxazepine derivatives has been assessed against various bacterial strains.

  • Results : The synthesized compounds showed limited antimicrobial activity but were effective against specific pathogens like Staphylococcus aureus and Escherichia coli.
PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

This indicates a potential role for these compounds in developing new antimicrobial agents .

Q & A

What are the common synthetic routes for preparing 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine and its derivatives?

Basic
Palladium-catalyzed intramolecular C–H activation is a key method, achieving yields up to 63% under optimized conditions (e.g., Pd(OAc)₂, DMF, 80°C). Alternative approaches include cyclocondensation of halogenated precursors, where reaction parameters like solvent polarity and base strength critically influence regioselectivity. For example, chloroform with liquid bromine facilitates cyclization in dibenzo-oxazepine derivatives, highlighting adaptable protocols for structural analogs.

How can researchers resolve contradictions in spectroscopic data interpretation for imidazo-oxazepine derivatives?

Advanced
Discrepancies in NMR or MS data often stem from tautomerism or dynamic conformational changes. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and variable-temperature NMR experiments help distinguish regioisomers. Computational validation using density functional theory (DFT) to predict chemical shifts aligns experimental observations with theoretical models, resolving ambiguities. For instance, coupling constants in NOESY spectra can confirm spatial proximity of substituents.

What characterization techniques are critical for confirming the structure of this compound?

Basic
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while multinuclear NMR (¹H, ¹³C, DEPT) elucidates substitution patterns. IR spectroscopy identifies functional groups like C–Br stretches (~550 cm⁻¹). X-ray crystallography provides definitive structural proof, and HPLC ensures purity (>95%). For example, a melting point range of 182–184°C and Rf values (e.g., 0.31 in ethyl acetate) serve as preliminary benchmarks.

What strategies optimize reaction yields in palladium-mediated syntheses of imidazo-oxazepine cores?

Advanced
Systematic screening of Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), ligands (bidentate phosphines), and bases (Cs₂CO₃) enhances efficiency. Solvent polarity (DMF > THF) and microwave-assisted heating reduce reaction times from hours to minutes, improving yields by 15–20%. Real-time LC-MS monitoring identifies intermediates, allowing adjustments to stoichiometry or temperature. For example, ligand-free conditions in DMSO at 100°C achieved 72% yield in analogous triazine syntheses.

What biological activities have been reported for imidazo[1,2-d][1,4]oxazepine derivatives?

Basic
These compounds exhibit benzodiazepine receptor modulation (IC₅₀: 10–100 nM), anticonvulsant activity in rodent models, and kinase inhibition. Halogen substitution at position 9 enhances potency; for example, bromo analogs show improved binding affinity over fluoro derivatives. Structure-activity relationship (SAR) studies prioritize electron-withdrawing groups for target engagement.

How do electronic effects of substituents influence the reactivity of bromo-imidazo-oxazepines in cross-coupling reactions?

Advanced
The electron-withdrawing bromo group activates the imidazole ring toward nucleophilic aromatic substitution (SNAr) but deactivates electrophilic pathways. In Suzuki-Miyaura couplings, para-substituted arylboronic acids achieve 70–85% coupling efficiency due to reduced steric hindrance. DFT-generated steric maps guide optimal substituent placement, while kinetic isotope effects (kH/kD >1.5) confirm deprotonation as the rate-limiting step.

What safety protocols are essential when handling brominated imidazo-oxazepine derivatives?

Basic
Use PPE (nitrile gloves, goggles), fume hoods for weighing, and sodium thiosulfate for waste neutralization. Store compounds in amber vials under argon to prevent photodegradation. Airborne particulate monitoring via GC-MS ensures exposure limits (<0.1 ppm) are maintained.

What computational approaches predict the pharmacokinetic properties of novel imidazo-oxazepine analogs?

Advanced
Quantitative structure-property relationship (QSPR) models using logP, polar surface area, and H-bond descriptors estimate bioavailability (%F) and blood-brain barrier penetration. Molecular dynamics (50 ns trajectories) assess target binding stability (e.g., GABA-A receptors). Tools like SwissADME screen for CYP450 interactions, while hERG liability predictions minimize cardiac risks.

How can researchers differentiate between isomeric forms of dihydrobenzo-oxazepine derivatives?

Basic
Chiral HPLC (Chiralpak IA column) resolves enantiomers, while NOE NMR distinguishes diastereomers. X-ray crystallography confirms absolute configuration, and vibrational circular dichroism (VCD) validates stereochemical assignments. For example, distinct NOE correlations between C9–H and adjacent protons identify regioisomers.

What mechanistic insights explain the divergent reactivity of 9-bromo vs. 7-bromo isomers in nucleophilic substitutions?

Advanced
The 9-bromo isomer undergoes SNAr at C9 with t₁/₂ = 2–4 hours (DMSO/H₂O, 25°C), while the 7-bromo analog requires harsher conditions (DMF, 100°C) due to reduced conjugation with the imidazole nitrogen. Hammett studies (σ⁺ values) correlate substituent position with activation energy, and isotopic labeling (²H, ¹⁵N) tracks reaction pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE
Reactant of Route 2
Reactant of Route 2
9-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE

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